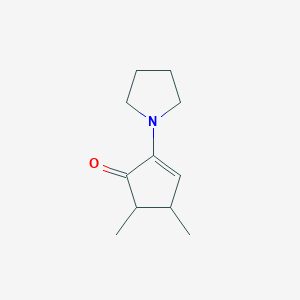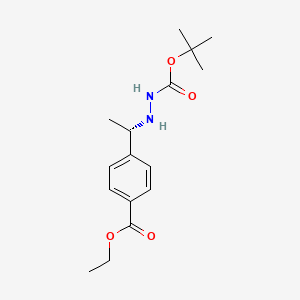
Bis(1,3-benzothiazol-2-ylsulfanyl)-diphenylstannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(1,3-benzotiazol-2-ilsulfanyl)-difenilestannano es un compuesto que presenta un átomo de estaño unido a dos grupos fenilo y dos grupos 1,3-benzotiazol-2-ilsulfanyl
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de bis(1,3-benzotiazol-2-ilsulfanyl)-difenilestannano generalmente involucra la reacción de dicloruro de difenilestannio con 2-mercaptobenzotiazol. La reacción se lleva a cabo en presencia de una base, como la trietilamina, que facilita la formación del producto deseado al desprotonar el grupo tiol del 2-mercaptobenzotiazol. La reacción generalmente se realiza en una atmósfera inerte para evitar la oxidación del grupo tiol.
Métodos de producción industrial
Si bien los métodos de producción industrial específicos para bis(1,3-benzotiazol-2-ilsulfanyl)-difenilestannano no están bien documentados, el enfoque general implicaría escalar la síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción, como la temperatura, el solvente y el tiempo de reacción, para maximizar el rendimiento y la pureza. Además, la producción industrial requeriría medidas estrictas de control de calidad para garantizar la consistencia y seguridad del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
Bis(1,3-benzotiazol-2-ilsulfanyl)-difenilestannano puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: Los átomos de azufre en los anillos de benzotiazol pueden oxidarse para formar sulfoxidos o sulfonas.
Sustitución: Los grupos fenilo unidos al átomo de estaño pueden sustituirse por otros grupos a través de reacciones de sustitución nucleófila.
Reactivos y condiciones comunes
Oxidación: Se pueden utilizar agentes oxidantes comunes como el peróxido de hidrógeno o el ácido m-cloroperbenzoico para oxidar los átomos de azufre.
Sustitución: Los nucleófilos como los haluros o los reactivos organometálicos pueden utilizarse para sustituir los grupos fenilo.
Productos principales
Oxidación: La oxidación de los átomos de azufre da como resultado la formación de sulfoxidos o sulfonas.
Sustitución: Las reacciones de sustitución producen diversos compuestos de organoestaño dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
Bis(1,3-benzotiazol-2-ilsulfanyl)-difenilestannano tiene varias aplicaciones de investigación científica:
Química: Se utiliza como precursor para la síntesis de otros compuestos de organoestaño y como reactivo en síntesis orgánica.
Biología: La actividad biológica potencial del compuesto es de interés para desarrollar nuevos fármacos y estudiar la inhibición enzimática.
Medicina: Se están llevando a cabo investigaciones para explorar su potencial como agente anticancerígeno debido a su capacidad para interactuar con moléculas biológicas.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades únicas, como una mejor estabilidad térmica y conductividad.
Mecanismo De Acción
El mecanismo por el cual bis(1,3-benzotiazol-2-ilsulfanyl)-difenilestannano ejerce sus efectos implica su interacción con moléculas biológicas. El compuesto puede unirse a proteínas y enzimas, potencialmente inhibiendo su actividad. Los átomos de azufre en los anillos de benzotiazol pueden formar enlaces fuertes con iones metálicos, lo que puede desempeñar un papel en su actividad biológica. Además, el átomo de estaño puede interactuar con varios componentes celulares, afectando los procesos celulares.
Comparación Con Compuestos Similares
Compuestos similares
- Bis(1,3-benzotiazol-2-ilsulfanyl)ciclohexanamina
- 3-(1,3-Benzotiazol-2-ilsulfanyl)-1,2,6-tiadiazinonas
Singularidad
Bis(1,3-benzotiazol-2-ilsulfanyl)-difenilestannano es único debido a la presencia de un átomo de estaño unido tanto a grupos fenilo como a grupos benzotiazol-2-ilsulfanyl. Esta estructura única confiere propiedades químicas y biológicas distintas, lo que lo convierte en un compuesto valioso para la investigación y las aplicaciones industriales. Su capacidad para sufrir diversas reacciones químicas e interactuar con moléculas biológicas lo distingue de otros compuestos similares.
Propiedades
Número CAS |
656260-34-3 |
|---|---|
Fórmula molecular |
C26H18N2S4Sn |
Peso molecular |
605.4 g/mol |
Nombre IUPAC |
bis(1,3-benzothiazol-2-ylsulfanyl)-diphenylstannane |
InChI |
InChI=1S/2C7H5NS2.2C6H5.Sn/c2*9-7-8-5-3-1-2-4-6(5)10-7;2*1-2-4-6-5-3-1;/h2*1-4H,(H,8,9);2*1-5H;/q;;;;+2/p-2 |
Clave InChI |
AEEIPYVQWFYSQX-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(SC3=NC4=CC=CC=C4S3)SC5=NC6=CC=CC=C6S5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


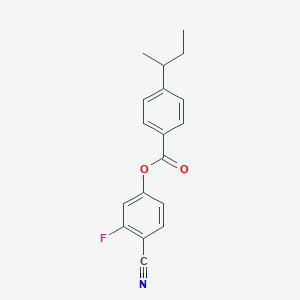
![4,4',4''-[(Chlorostannanetriyl)tris(methylene)]tribenzonitrile](/img/structure/B12544559.png)
![2-[(Z)-(1-Amino-2-ethoxy-2-oxoethylidene)amino]phenolate](/img/structure/B12544560.png)

![1-[10-(9H-Carbazol-9-yl)decyl]-1'-methyl-4,4'-bipyridin-1-ium dichloride](/img/structure/B12544567.png)
![3,7,7-Trimethyl-2-phenylbicyclo[4.1.0]hept-3-ene](/img/structure/B12544569.png)
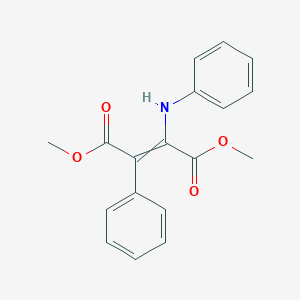

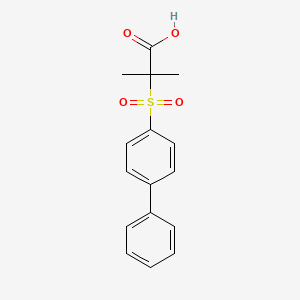
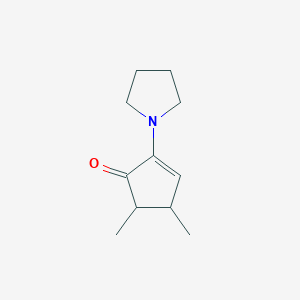
![1H-Pyrazolo[3,4-b]pyridine, 3-phenyl-4-(2-thienyl)-6-(trifluoromethyl)-](/img/structure/B12544612.png)
